molecular formula C24H42N2O3 B15281930 (3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

(3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

Cat. No.: B15281930
M. Wt: 406.6 g/mol
InChI Key: NTHKNTJHXNPWDJ-VSKRKVRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a complex organic compound with a unique structure. This compound features a cyclohexene ring substituted with various functional groups, including tert-butylamino, diallylamino, and pentan-3-yloxy groups. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Functional Groups: The tert-butylamino, diallylamino, and pentan-3-yloxy groups are introduced through nucleophilic substitution reactions.

    Esterification: The carboxylate group is introduced via esterification using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

(3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

    (3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxamide: Similar structure but with an amide group instead of an ester.

Uniqueness

The presence of the cyclohexene ring with multiple functional groups makes (3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate unique. Its specific combination of functional groups and stereochemistry provides distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H42N2O3

Molecular Weight

406.6 g/mol

IUPAC Name

ethyl (3R,4S,5R)-5-[bis(prop-2-enyl)amino]-4-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C24H42N2O3/c1-9-14-26(15-10-2)20-16-18(23(27)28-13-5)17-21(29-19(11-3)12-4)22(20)25-24(6,7)8/h9-10,17,19-22,25H,1-2,11-16H2,3-8H3/t20-,21-,22+/m1/s1

InChI Key

NTHKNTJHXNPWDJ-VSKRKVRLSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@H]([C@@H]1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.